![molecular formula C48H56CaN2O10 B560113 盐酸 AHU-377 CAS No. 1369773-39-6](/img/structure/B560113.png)
盐酸 AHU-377
描述
AHU-377 hemicalcium salt, also known as Sacubitril hemicalcium salt, is a potent inhibitor of neprilysin (neutral endopeptidase, NEP) with an IC50 of 5 nM . It is a component of the heart failure medicine LCZ696 .
Synthesis Analysis
The synthesis of AHU-377 hemicalcium salt involves the crystalline form of an NEP inhibitor AHU-377, comprising a crystalline free acid, a hemicalcium salt, and alfa-phenylethylamine salt . The physicochemical properties of AHU-377 are improved, the process is mature, the operability is high, the obtained product has high quality and is uniform and stable, the chemical stability is improved, and storage is facilitated .Molecular Structure Analysis
The molecular formula of AHU-377 hemicalcium salt is C24H28Ca0.5NO5 . The molecular weight is 430.52 .Chemical Reactions Analysis
AHU-377 is a pro-drug, it can be converted by enzymatic cleavage of the ethyl ester into the active neprilysin inhibiting metabolite LBQ657 .Physical And Chemical Properties Analysis
AHU-377 hemicalcium salt is a hemicalcium salt form of AHU-377 . It is an inhibitor of neprilysin with an IC50 value of 5 nM . AHU-377 and the angiotensin II AT1 receptor antagonist valsartan compose LCZ696 in a 1:1 molar ratio .科学研究应用
Heart Failure Treatment
AHU-377 hemicalcium salt is a key component in the treatment of heart failure. As part of the drug LCZ696, which is a combination of AHU-377 and the angiotensin II AT1 receptor antagonist valsartan, it has shown potential in reducing blood pressure and may be a novel therapeutic option for heart failure patients . The prodrug is converted into the active form LBQ657, which inhibits neprilysin and helps to alleviate symptoms associated with heart failure .
Hypertension Management
In studies involving rat models, AHU-377 has demonstrated an antihypertensive effect in a dose-dependent manner, particularly in DAHI-SS rats. This suggests its potential application in managing hypertension, although its effects in different models may vary .
Cardiac Remodeling
Sacubitril calcium plays a role in cardiac remodeling, a process that occurs during the development of heart failure. It has been reported to have cardioprotective effects on cellular and molecular modulation in cardiac remodeling, which is a determinant of the clinical course of heart failure .
Myocardial Calcium Homeostasis
Research indicates that Sacubitril calcium promotes cardiac function partly by improving myocardial calcium homeostasis. It does not compromise systolic calcium release, sarcoplasmic reticulum calcium transient kinetic and load, as well as SERCA activity .
Cardiomyocyte Injury Amelioration
Sacubitril calcium, in combination with valsartan, has been suggested to ameliorate cardiomyocyte injury. It inhibits the expression of genes associated with myofibroblast transformation and activation, which are implicated in cardiac fibrosis and heart failure progression .
Reduction of Cardiovascular Mortality
As part of the combination therapy with valsartan, Sacubitril calcium has been associated with a reduction in the primary composite endpoint of cardiovascular death or heart failure hospitalization, sudden cardiac death, and disease progression .
Quality of Life Improvement
Patients treated with Sacubitril calcium have reported an improved quality of life compared to those on traditional heart failure treatments. This is likely due to the compound’s ability to alleviate symptoms and reduce the severity of heart failure .
Potential for Treating Other Diseases
Preliminary research suggests that Sacubitril calcium may have therapeutic value beyond heart failure, with potential applications in treating other diseases. However, further studies are needed to explore these possibilities .
作用机制
Target of Action
AHU-377 hemicalcium salt, also known as Sacubitril calcium, is a potent inhibitor of neprilysin . Neprilysin is an enzyme that degrades natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which are blood pressure-lowering peptides .
Mode of Action
AHU-377 is a prodrug that is converted into the active form, LBQ657 , through enzymatic cleavage of the ethyl ester . LBQ657 inhibits neprilysin, preventing the degradation of natriuretic peptides . This leads to an increased concentration of these peptides, which work mainly by reducing blood volume .
Biochemical Pathways
The inhibition of neprilysin by LBQ657 affects the natriuretic peptide system . This results in vasodilation and natriuresis, which are processes that lower blood pressure . Sacubitril/valsartan has also been found to influence lipid metabolism pathways .
Pharmacokinetics
In humans, AHU-377 is rapidly absorbed with a Tmax of 0.5-1.1h . It is quickly converted into LBQ657, which reaches its Tmax within 1.9-3.5h . The average half-life of the bioactive LBQ657 is 9.9-11.1h .
Result of Action
The inhibition of neprilysin leads to reduced breakdown and increased concentration of endogenous natriuretic peptides . This results in vasodilation, natriuresis, and diuresis . In addition, AHU-377 has been reported to cause an antihypertensive effect in a dose-dependent manner in DAHI-SS rats .
Action Environment
Environmental factors such as body mass index (BMI) and hemoglobin A1c (HbA1c) have been found to influence the alterations in triglyceride levels, independent of the administration of sacubitril/valsartan .
属性
IUPAC Name |
calcium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21+;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLCKLBRBPYKQS-OXXXZDCLSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56CaN2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032228 | |
Record name | Sacubitril calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
861.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1369773-39-6 | |
Record name | Sacubitril calcium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369773396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sacubitril calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (alphaR,gammaS)-gamma-[(3-Carboxy-1-oxopropyl)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoic acid 4-ethyl ester calcium salt (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SACUBITRIL CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F45HCQ47Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key advantages of formulating AHU-377 as a hemicalcium salt crystal form?
A1: Formulating AHU-377 as a hemicalcium salt offers several advantages over its other forms, primarily related to its physicochemical properties. The hemicalcium salt crystal form demonstrates improved hygroscopicity compared to AHU-377 or its sodium salt. [] This means it is less likely to absorb moisture from the air, which can be crucial for long-term storage stability and consistent dosing. Additionally, the hemicalcium salt form exhibits enhanced chemical stability. [] These properties make it more practical for pharmaceutical applications and contribute to a broader application prospect for the compound.
Q2: How is the AHU-377 hemicalcium salt crystal form characterized?
A2: The primary method used to characterize the AHU-377 hemicalcium salt crystal form is X-ray powder diffraction (XRPD). The XRPD pattern of this specific crystal form exhibits unique peaks at specific diffraction angles (2theta). The research highlights two distinct sets of characteristic peaks:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。